Product packaging for 5-Methylisoquinoline-1-carboxylic acid(Cat. No.:CAS No. 1429787-92-7)

5-Methylisoquinoline-1-carboxylic acid

Cat. No.: B2506707
CAS No.: 1429787-92-7
M. Wt: 187.198
InChI Key: LPOPIJMVSXLDBN-UHFFFAOYSA-N
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Description

Significance of Isoquinoline (B145761) Scaffolds in Medicinal Chemistry and Chemical Biology

The isoquinoline scaffold, a heterocyclic aromatic organic compound, is a cornerstone in the field of medicinal chemistry and chemical biology. bldpharm.comparchem.com This structural motif is present in a vast number of natural products, particularly alkaloids, and synthetic compounds that exhibit a wide array of pharmacological activities. nih.govnuph.edu.ua The rigid bicyclic structure of isoquinoline provides a versatile framework for the spatial arrangement of various functional groups, enabling interactions with a multitude of biological targets.

The significance of the isoquinoline nucleus stems from its prevalence in numerous biologically active molecules. These compounds have demonstrated a broad spectrum of activities, including but not limited to, anesthetic, antihypertensive, antiviral, antibacterial, and antitumor effects. bldpharm.comparchem.com The ability to introduce substituents at various positions of the isoquinoline ring allows for the fine-tuning of a compound's steric, electronic, and lipophilic properties, which is crucial for optimizing its pharmacokinetic and pharmacodynamic profiles. nuph.edu.ua This structural versatility has made the isoquinoline scaffold a "privileged structure" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple, unrelated classes of protein targets.

Contextualization of 5-Methylisoquinoline-1-carboxylic Acid within the Isoquinoline Chemical Space

This compound belongs to the family of isoquinoline carboxylic acids, which are derivatives of the parent isoquinoline structure characterized by the presence of a carboxylic acid group. The position of the carboxylic acid and other substituents on the isoquinoline ring system defines the specific properties and potential biological activity of each derivative.

In the case of this compound, the key structural features are a carboxylic acid group at the 1-position and a methyl group at the 5-position. The carboxylic acid moiety can significantly influence the molecule's acidity, polarity, and ability to form hydrogen bonds, which are critical for receptor binding. bohrium.comacs.orgmdpi.com The methyl group at the 5-position can impact the molecule's lipophilicity and steric profile, potentially influencing its binding affinity and metabolic stability.

Historical Overview of Isoquinoline Carboxylic Acid Research Directions

The study of isoquinolines dates back to the late 19th century, with their initial isolation from natural sources like coal tar. The exploration of isoquinoline alkaloids, a large and diverse group of natural products, has been a major driver of research in this area for over a century. nih.gov Early research focused on the isolation, structure elucidation, and synthesis of these naturally occurring compounds, many of which possess potent biological activities.

The development of synthetic methodologies to construct the isoquinoline core, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, has been a significant area of research. bldpharm.comnih.gov These methods have enabled the synthesis of a wide variety of isoquinoline derivatives, including those bearing carboxylic acid groups.

Research into isoquinoline carboxylic acids has evolved to explore their potential as therapeutic agents. For example, derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), a constrained analog of the amino acid phenylalanine, have been investigated for their applications in peptide-based drugs. nuph.edu.uarsc.org More recent research has focused on the synthesis and biological evaluation of novel substituted isoquinoline carboxylic acids for various therapeutic targets, including cancer and infectious diseases. parchem.comchemsynthesis.com The continued interest in this class of compounds suggests that they will remain an important area of investigation in medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NO2 B2506707 5-Methylisoquinoline-1-carboxylic acid CAS No. 1429787-92-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylisoquinoline-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-7-3-2-4-9-8(7)5-6-12-10(9)11(13)14/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPOPIJMVSXLDBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CN=C(C2=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1429787-92-7
Record name 5-methylisoquinoline-1-carboxylic acid
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Advanced Spectroscopic and Computational Characterization of 5 Methylisoquinoline 1 Carboxylic Acid

Spectroscopic Techniques for Structural Elucidation

The precise molecular structure of 5-Methylisoquinoline-1-carboxylic acid is determined through a combination of modern spectroscopic methods. Each technique provides unique insights into the compound's atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a fundamental tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton in the molecule. The acidic proton of the carboxyl group (–COOH) is characteristically found far downfield, typically in the 10-13 ppm region, often as a broad singlet due to hydrogen bonding and exchange. princeton.edulibretexts.org The aromatic protons on the isoquinoline (B145761) ring system would appear in the range of approximately 7.5-9.0 ppm, with their specific chemical shifts and coupling patterns (doublets, triplets, or multiplets) depending on their position relative to the nitrogen atom and the methyl and carboxyl substituents. The methyl group (–CH₃) protons would appear as a sharp singlet further upfield, generally in the 2.5-3.0 ppm range, deshielded by the aromatic ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom. The carbonyl carbon of the carboxylic acid is highly deshielded and typically appears in the 165-185 ppm region. pressbooks.publibretexts.org The sp²-hybridized carbons of the isoquinoline ring would generate a series of signals between approximately 120-150 ppm. The quaternary carbons, including the one attached to the carboxyl group and the one at the ring fusion, are often weaker in intensity. The carbon of the methyl group would be observed at the upfield end of the spectrum, typically between 20-25 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-COOH10.0 - 13.0165.0 - 185.0
Aromatic CH7.5 - 9.0120.0 - 150.0
-CH₃2.5 - 3.020.0 - 25.0

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. For this compound, with a molecular formula of C₁₁H₉NO₂, the calculated monoisotopic mass is 187.06332 Da. uni.lu HRMS analysis would be expected to show a molecular ion peak [M+H]⁺ at m/z 188.07060. uni.lu The experimentally measured mass would be compared to this calculated value, with a match within a few parts per million (ppm) confirming the molecular formula and ruling out other potential formulas with the same nominal mass. acs.orgrsc.org

Table 2: Predicted HRMS Data for this compound Adducts
Adduct Calculated m/z
[M+H]⁺188.07060
[M+Na]⁺210.05254
[M-H]⁻186.05604

Data sourced from predicted values. uni.lu

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The spectrum of this compound is dominated by features of the carboxylic acid and the aromatic isoquinoline ring. A key feature is a very broad O–H stretching band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimer of a carboxylic acid. libretexts.orglibretexts.org The C=O stretching vibration of the carbonyl group typically appears as a strong, sharp absorption between 1700 and 1730 cm⁻¹. libretexts.orgspectroscopyonline.com Additional significant peaks include C–O stretching and O–H bending vibrations in the 1320-1210 cm⁻¹ and 960-900 cm⁻¹ regions, respectively. spectroscopyonline.com Vibrations associated with the aromatic isoquinoline ring include C=C and C=N stretching in the 1600-1450 cm⁻¹ region and C–H bending vibrations.

Table 3: Characteristic FT-IR Absorption Bands for this compound
Vibrational Mode Expected Wavenumber Range (cm⁻¹) Intensity
O–H Stretch (Carboxylic Acid)2500 - 3300Strong, Broad
C=O Stretch (Carbonyl)1700 - 1730Strong
C=C / C=N Stretch (Aromatic)1450 - 1600Medium
C–O Stretch1210 - 1320Medium-Strong
O–H Bend900 - 960Medium, Broad

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum is primarily dictated by the conjugated π-electron system of the isoquinoline nucleus. thieme-connect.de Unconjugated carboxylic acids absorb at wavelengths too low to be useful (around 210 nm), so the aromatic system is responsible for the characteristic absorptions. libretexts.org Isoquinoline itself exhibits multiple absorption bands corresponding to π→π* transitions. thieme-connect.de The presence of the methyl and carboxyl groups as substituents on the ring is expected to cause a bathochromic (red) shift of these absorption maxima (λ_max) compared to the parent isoquinoline. A weak absorption corresponding to an n→π* transition, involving the non-bonding electrons on the nitrogen and oxygen atoms, may also be observed at a longer wavelength. masterorganicchemistry.com

Computational Chemistry Methodologies

Computational methods, particularly Density Functional Theory, are powerful tools for complementing experimental data and providing deeper insights into the electronic properties and reactivity of molecules.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov For this compound, DFT calculations can be used to optimize the molecule's three-dimensional geometry, predicting bond lengths and angles that can be compared with crystallographic data, if available. mdpi.com

A key application of DFT is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical reactivity and kinetic stability. researchgate.net Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule and identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites of reactivity. nih.gov Theoretical vibrational frequencies and NMR chemical shifts can also be calculated and compared with experimental FT-IR and NMR data to aid in spectral assignment. nih.gov

Molecular Electrostatic Potential (MEP) and Reduced Density Gradient (RDG) Analysis

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule, providing valuable insights into its reactivity and intermolecular interaction patterns. uni-muenchen.delibretexts.org The MEP map illustrates the electrostatic potential on the electron density surface, acting as a guide for predicting sites of electrophilic and nucleophilic attack. researchgate.net Regions of negative potential, typically colored in shades of red, indicate electron-rich areas that are susceptible to electrophilic attack and favorable for interactions with positive charges. Conversely, regions of positive potential, colored in blue, are electron-deficient and represent likely sites for nucleophilic attack. researchgate.net

For this compound, a theoretical MEP analysis would highlight specific reactive zones. The highest negative potential (red/yellow) is expected to be concentrated around the oxygen atoms of the carboxylic acid group due to their high electronegativity and the presence of lone pairs of electrons. The nitrogen atom of the isoquinoline ring would also exhibit a region of negative potential, making it a potential site for protonation or hydrogen bonding. uni-muenchen.de In contrast, the most positive potential (blue) would be located around the acidic hydrogen of the carboxyl group, confirming its role as a hydrogen bond donor. The hydrogen atoms on the aromatic ring and the methyl group would also exhibit lesser degrees of positive potential. Understanding this electrostatic landscape is fundamental in predicting how the molecule will orient itself when interacting with biological receptors or other reactants. researchgate.netgoogle.com

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational method that complements MEP by identifying and visualizing non-covalent interactions (NCIs) within a molecule and between molecules. jussieu.frchemrxiv.org This technique is based on the relationship between the electron density (ρ) and its gradient (∇ρ). nih.gov By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ), it is possible to distinguish between different types of weak interactions:

Strong attractive interactions (e.g., hydrogen bonds) are characterized by large negative values of sign(λ₂)ρ.

Weak interactions (e.g., van der Waals forces) appear at values of sign(λ₂)ρ close to zero.

Strong repulsive interactions (e.g., steric clashes) are indicated by large positive values of sign(λ₂)ρ.

In a hypothetical RDG analysis of this compound, we would anticipate the visualization of intramolecular non-covalent interactions. For instance, weak van der Waals interactions would likely be identified within the planar isoquinoline ring system. Depending on the molecule's conformation, potential weak hydrogen bonds or steric interactions between the carboxylic acid group and the adjacent part of the ring system could also be visualized, providing a more nuanced understanding of the forces governing its three-dimensional structure. jussieu.fr

Prediction of Molecular Descriptors Relevant to Reactivity

Molecular descriptors are numerical values that characterize the properties of a molecule. They are instrumental in quantitative structure-activity relationship (QSAR) studies and in predicting the pharmacokinetic properties of potential drug candidates, such as absorption, distribution, metabolism, and excretion (ADME).

Topological Polar Surface Area (TPSA) TPSA is defined as the sum of the surfaces of polar atoms (typically oxygen and nitrogen) in a molecule. nih.gov It is a key predictor of a drug's ability to permeate cell membranes. Molecules with a TPSA value below 140 Ų are generally considered to have good intestinal absorption. For penetration of the blood-brain barrier, a TPSA of less than 90 Ų is often required.

LogP The partition coefficient (LogP) is a measure of a molecule's lipophilicity, defined as the ratio of its concentration in an octanol (B41247) phase to its concentration in an aqueous phase. It is a critical factor in determining how a drug is distributed in the body and its ability to cross biological membranes.

Rotatable Bonds The number of rotatable bonds is a measure of a molecule's conformational flexibility. numberanalytics.combiotechinformers.com A lower number of rotatable bonds (typically ≤ 10) is often associated with better oral bioavailability, as rigid molecules lose less conformational entropy upon binding to a target. numberanalytics.comrsc.org A rotatable bond is generally defined as any single, non-ring bond attached to a non-terminal, non-hydrogen atom. rsc.org

The predicted molecular descriptors for this compound are summarized in the table below.

DescriptorPredicted ValueSignificance
Molecular Formula C₁₁H₉NO₂Provides the elemental composition.
Molecular Weight 187.19 g/mol Falls within the range for good oral bioavailability (typically < 500 g/mol ).
XlogP 2.3Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.
TPSA 49.3 ŲSuggests excellent potential for both intestinal absorption and blood-brain barrier penetration.
Rotatable Bonds 1Low number indicates conformational rigidity, which is favorable for bioavailability. numberanalytics.combiotechinformers.com
Hydrogen Bond Donors 1The carboxylic acid group can donate one hydrogen bond.
Hydrogen Bond Acceptors 3The two oxygen atoms and the nitrogen atom can accept hydrogen bonds.

Data sourced from computational models and established chemical databases.

Conformational Analysis and Energy Minimization Studies

Conformational analysis and energy minimization are computational procedures used to determine the preferred three-dimensional arrangement of atoms in a molecule. biosolveit.denumberanalytics.com A molecule's conformation plays a pivotal role in its biological activity, as it dictates the precise shape that interacts with a biological target. slideshare.net The process of energy minimization aims to find the molecular geometry corresponding to the lowest potential energy, which represents the most stable and statistically favored conformation. biosolveit.deuns.ac.id

For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the carboxylic acid group to the isoquinoline ring. numberanalytics.comnumberanalytics.com A critical aspect of this analysis is the orientation of the carboxylic acid's hydroxyl proton, which can exist in two main planar conformations: syn and anti. nih.govic.ac.uk

Syn Conformation: The O=C-O-H dihedral angle is approximately 0°. This conformation is often stabilized by an intramolecular interaction between the hydroxyl hydrogen and the carbonyl oxygen. nih.gov In the gas phase, the syn form is generally considered to be significantly more stable. nih.govaip.org

Anti Conformation: The O=C-O-H dihedral angle is approximately 180°. While typically higher in energy in the gas phase, the anti conformation can be significantly stabilized in polar, protic solvents (like water) through intermolecular hydrogen bonding with solvent molecules. nih.govnih.gov Studies have shown that in aqueous solutions, the anti conformer can be present in significant fractions (20-30%). nih.govacs.org

Energy minimization studies for this compound would involve systematically rotating the C-C bond and the C-O bond of the carboxyl group to map the potential energy surface. This process identifies the energy barriers between different conformers and locates the lowest energy structures (local and global minima). slideshare.nettsijournals.com The resulting global minimum energy conformation represents the most probable structure of the molecule and is the most relevant for understanding its interaction with a receptor binding site. slideshare.net The relative energies of the syn and anti conformers, and the rotational barrier between them, are key outputs of such a study and are crucial for predicting the molecule's dynamic behavior in different chemical environments. nih.gov

In Vitro Biological Mechanisms and Structure Activity Relationship Sar Studies of 5 Methylisoquinoline 1 Carboxylic Acid Derivatives

Investigation of Enzyme Inhibition Mechanisms by Isoquinoline (B145761) Carboxylic Acids

The ability of isoquinoline carboxylic acids and their analogues to interact with and inhibit enzymes is a cornerstone of their therapeutic potential. The nature of this inhibition can vary significantly based on the specific structure of the compound and the architecture of the enzyme's active site.

Enzyme inhibitors are broadly classified based on how they interact with the enzyme and substrate. ucl.ac.uk The primary modes of reversible inhibition are competitive, non-competitive, and uncompetitive. ucl.ac.uklibretexts.org

Competitive Inhibition: A competitive inhibitor typically resembles the substrate and binds to the enzyme's active site, thereby preventing the substrate from binding. ucl.ac.uk This type of inhibition can be overcome by increasing the substrate concentration. For isoquinoline derivatives, this mechanism is often explored in the development of inhibitors for enzymes where the scaffold can mimic the endogenous ligand.

Non-Competitive Inhibition: In this modality, the inhibitor binds to a site on the enzyme other than the active site (an allosteric site). libretexts.org This binding event alters the enzyme's conformation, reducing its catalytic efficiency regardless of whether the substrate is bound. libretexts.org The inhibitory effect is dependent on the inhibitor's concentration but not on the substrate's concentration. ucl.ac.uk

Uncompetitive Inhibition: This form of inhibition occurs when the inhibitor binds only to the enzyme-substrate (ES) complex. libretexts.org This binding stabilizes the ES complex, preventing the release of the product and effectively reducing the enzyme's maximum velocity (Vmax) and the Michaelis constant (Km). libretexts.orgyoutube.com

Structure-activity relationship (SAR) studies on quinoline (B57606) and isoquinoline carboxylic acids are crucial for optimizing their inhibitory potency and selectivity for specific enzymes. nih.govnih.gov For instance, modifications to the core structure can influence which modality of inhibition is favored.

Beyond simple reversible inhibition, some isoquinoline carboxylic acid derivatives exhibit more complex inhibitory kinetics.

Mechanism-Based Inhibition: This involves the inhibitor binding to the enzyme and being catalytically converted into a reactive species that then irreversibly inactivates the enzyme. This process is highly specific. The development of mechanism-based inhibitors for enzymes like Sirtuin 5 (SIRT5) has been a focus of research. nih.govnih.govchemrxiv.org

Slow, Tight-Binding Inhibition: This is characterized by an inhibitor that binds to an enzyme with high affinity, often with dissociation constants (Ki) in the nanomolar or picomolar range. numberanalytics.com The formation of the enzyme-inhibitor complex is often a time-dependent process. numberanalytics.com Studies on SIRT5 inhibitors containing carboxylic acid isosteres have identified compounds that behave as slow, tight-binding inhibitors, with Ki values in the low nanomolar range. nih.gov These inhibitors initially form a complex (EI) which then slowly converts to a more stable complex (EI*), a process described by specific kinetic models. nih.gov

The kinetic profiles of these inhibitors are critical for understanding their potency and duration of action. The table below summarizes kinetic data for SIRT5 inhibition by specific carboxylic acid analogues. nih.gov

CompoundInhibition MechanismKi (nM)
Compound 1 (Parent Carboxylic Acid) Slow, Tight-BindingLow nanomolar range
Compound 16 (Oxadiazolone analog) Slow-Binding (Mechanism A)Low nanomolar range
Compound 22 Slow, Tight-Binding (Mechanism B)~100
Compound 24 Slow, Tight-Binding (Mechanism B)Low nanomolar range

This table is based on data from kinetic studies of SIRT5 inhibitors. nih.gov

Research has identified several key enzyme targets for this class of compounds.

SIRT5: Sirtuin 5 (SIRT5) is a mitochondrial enzyme that removes acyl groups from lysine (B10760008) residues and is implicated in various cancers. nih.govnih.govresearchgate.net Carboxylic acid-containing compounds have been developed as mechanism-based inhibitors of SIRT5. nih.govchemrxiv.org SAR studies have explored various isosteres of the carboxylic acid group to enhance potency and cellular activity, leading to compounds with excellent inhibitory kinetics against the enzyme. nih.govresearchgate.net

Viral Enzymes and Host Factors: Isoquinoline and quinoline carboxylic acid derivatives have been investigated for their antiviral properties. nih.govnih.gov Some of these compounds target viral enzymes essential for replication, such as HIV-1 integrase. mdpi.com Others function by inhibiting host factors that the virus relies on. For example, a class of 4-quinoline carboxylic acid analogues was found to potently inhibit human dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme crucial for pyrimidine (B1678525) biosynthesis, thereby exhibiting broad-spectrum antiviral activity. nih.govfigshare.com This strategy of targeting host enzymes can potentially reduce the risk of developing drug-resistant viral strains. nih.govfigshare.com

Other Kinases and Enzymes: Derivatives of isoquinoline and the related quinoline scaffold have been shown to inhibit other enzymes, including HER2, EGFR, protein kinase CK2, and dihydrofolate reductase (DHFR). nih.govrsc.orgnih.govnih.gov For instance, isoquinoline-tethered quinazoline (B50416) derivatives demonstrated significantly improved selectivity for HER2 over EGFR. nih.govrsc.org

The following table presents the inhibitory activity of representative isoquinoline derivatives against HER2 and EGFR kinases. nih.gov

CompoundHER2 IC50 (nM)EGFR IC50 (nM)Selectivity Ratio (EGFR/HER2)
14b 4.321048.8
14c 2.518072.0
14d 5.018036.0
14e 4.617037.0
14f 2.518072.0
Lapatinib 9.5606.3

This table showcases the enhanced selectivity of novel isoquinoline derivatives for HER2 kinase compared to the established inhibitor Lapatinib. nih.gov

In Vitro Cellular Pathway Modulation by Isoquinoline Carboxylic Acid Derivatives

In addition to direct enzyme inhibition, these compounds exert significant effects on cellular pathways, particularly in the context of cancer.

A primary mechanism of anticancer activity for many chemotherapeutic agents is the induction of programmed cell death (apoptosis) and interference with the cell division cycle.

Induction of Apoptosis: Isoquinoline derivatives have been shown to induce apoptosis in various cancer cell lines. nih.gov For example, certain novel quinazoline derivatives, which share structural similarities, were found to activate the apoptotic pathway in MCF-7 breast cancer cells. mdpi.com Studies on quinoline-2-carboxylic acid aryl esters demonstrated a concentration-dependent decrease in the viability of PC3 prostate cancer cells, with an increase in the number of apoptotic cells confirmed by staining methods. nih.gov This process often involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. mdpi.comnih.gov

Regulation of Cell Cycle Progression: The cell cycle is a tightly regulated process that, when dysregulated, can lead to uncontrolled cell proliferation. mdpi.commdpi.com Isoquinoline and quinoline derivatives can arrest the cell cycle at specific phases. A novel quinoline derivative was shown to cause significant cell cycle arrest in the G2/M phase in MDA-MB-231 breast cancer cells. nih.govresearchgate.net Similarly, a quinoline-2-carboxylic acid derivative was found to block the cell cycle in the S phase in PC3 cells. nih.gov This cell cycle arrest prevents cancer cells from dividing and can ultimately trigger apoptosis. mdpi.com

The integrity of the cytoskeleton and DNA is vital for cell survival and division. Targeting these components is a proven anticancer strategy.

Inhibition of Tubulin Polymerization: Microtubules, which are polymers of tubulin, are essential for forming the mitotic spindle during cell division. mdpi.com Agents that interfere with tubulin dynamics can halt mitosis and induce cell death. mdpi.com Certain 5,6-dihydroindolo[2,1-a]isoquinoline derivatives have been identified as inhibitors of tubulin polymerization. nih.gov These compounds were found to bind to the colchicine-binding site on tubulin, disrupting microtubule formation. nih.gov One potent quinoline derivative successfully inhibited tubulin polymerization with an IC50 value of 17 ± 0.3 μM. nih.gov

DNA Fragmentation: A key biochemical hallmark of the late stages of apoptosis is the cleavage of chromosomal DNA into internucleosomal fragments. This fragmentation is carried out by endogenous endonucleases. Studies have shown that treatment of cancer cells with quinoline-2-carboxylic acid derivatives leads to a characteristic "ladder pattern" of DNA fragmentation on agarose (B213101) gel electrophoresis, confirming the induction of apoptosis. nih.gov

Structure-Activity Relationship (SAR) Studies on 5-Methylisoquinoline-1-carboxylic Acid Scaffolds

The biological activity of isoquinoline derivatives is intricately linked to their molecular structure. The arrangement and nature of substituents on the isoquinoline core, as well as modifications to the carboxylic acid group, can profoundly influence their therapeutic potential.

The fundamental isoquinoline ring system is a critical determinant of the biological activity in this class of compounds. Research on various isoquinoline derivatives has consistently shown that the isoquinoline moiety is vital for their potency. nih.gov The planarity and aromaticity of the bicyclic system are thought to facilitate interactions with biological targets, such as enzymes and receptors within pathogens.

For antiviral activity, the core isoquinoline structure has been identified as a key pharmacophore. In a study on isoquinolone derivatives as inhibitors of the influenza virus, the isoquinolone skeleton was essential for the observed antiviral effects. nih.gov The presence of the nitrogen atom in the isoquinoline ring is also considered crucial, as it can participate in hydrogen bonding and other non-covalent interactions within the active sites of target proteins.

The carboxylic acid group at the 1-position is another key feature. Its acidic nature and ability to act as a hydrogen bond donor and acceptor are important for target binding. In many biologically active compounds, the carboxylic acid moiety is involved in critical interactions with amino acid residues in enzyme active sites or receptors. nih.gov For instance, in the context of antiviral activity, a negatively charged group at a specific position is often important for maintaining potency and selectivity. nih.gov

FeatureImportance for Biological ActivitySource
Isoquinoline RingEssential for potency, likely due to its planar and aromatic nature facilitating target interaction. nih.gov
Nitrogen AtomCrucial for forming hydrogen bonds and other non-covalent interactions with biological targets.
Carboxylic Acid MoietyImportant for target binding through its acidic properties and ability to form hydrogen bonds. nih.gov

The position and nature of substituents on the isoquinoline ring system have a significant impact on the biological activity of these derivatives. The presence of a methyl group at the 5-position, as in the parent scaffold of this compound, is expected to influence the molecule's lipophilicity and steric profile, which in turn can affect its absorption, distribution, and target interaction.

In the context of antiviral activity, research on isoquinolone derivatives against the influenza virus demonstrated that substitutions at various positions of the isoquinoline ring had a profound impact on both efficacy and cytotoxicity. nih.gov For example, modifications at the R5 position with a methyl group, while also altering the R2 substituent, resulted in a compound with considerable antiviral activity against one strain of the virus but weaker activity against others, highlighting the nuanced effects of positional substitution. nih.gov Furthermore, a methoxy (B1213986) group at the R7 position was linked to cytotoxicity, an effect that was dependent on the nature of the substituent at the R2 position. nih.gov

Substituent PositionObserved Effect on Biological Activity (in related isoquinolines)Source
General Ring SubstitutionSubstitution pattern is vital for antibacterial activity. nih.gov
R5 (Methyl)Influenced the spectrum of antiviral activity against different influenza strains. nih.gov
R7 (Methoxy)Contributed to cytotoxicity, with the effect modulated by other substituents. nih.gov

The carboxylic acid group, while often crucial for activity, can sometimes lead to unfavorable pharmacokinetic properties, such as poor membrane permeability or rapid metabolism. researchgate.net To address these issues, medicinal chemists often employ the strategy of bioisosteric replacement, where the carboxylic acid is replaced by another functional group that mimics its size, shape, and electronic properties while potentially improving the drug-like characteristics of the molecule. drughunter.com

Common bioisosteres for carboxylic acids include tetrazoles, acylsulfonamides, and hydroxamic acids. nih.gov The success of such a replacement is highly dependent on the specific biological target and the binding mode of the parent compound. For antiviral agents, maintaining a negative charge can be critical for potency. In a study on influenza PB2 inhibitors, neutral replacements for the carboxylic acid resulted in significantly less potent and selective compounds, emphasizing the importance of the ionized group for activity. nih.gov

The replacement of a carboxylic acid with a tetrazole ring, for instance, has been shown to increase potency in some cases. This improvement has been attributed to the tetrazole's acidic proton being positioned differently than that of the carboxylic acid, leading to an optimized interaction with the target receptor. drughunter.com However, the increased acidity of tetrazoles can also lead to poor membrane permeability. drughunter.com Acylsulfonamides are another class of bioisosteres that have been successfully used to enhance potency, partly due to their ability to form multiple hydrogen bond interactions. drughunter.com

BioisosterePotential Impact on ActivitySource
TetrazoleCan increase potency by optimizing interactions with the target, but may have poor membrane permeability. drughunter.com
AcylsulfonamideCan significantly increase potency, potentially through enhanced hydrogen bonding. drughunter.com
Neutral ReplacementsMay lead to a significant loss of potency and selectivity in antiviral compounds where a negative charge is crucial. nih.gov

Preclinical In Vitro Antimicrobial and Antiviral Action of Isoquinoline Carboxylic Acids

Derivatives of isoquinoline carboxylic acids have demonstrated promising antimicrobial and antiviral activities in preclinical in vitro studies. These compounds often exert their effects through specific interactions with microbial or viral components.

The antibacterial action of isoquinoline derivatives has been observed against a range of pathogens. For example, certain alkynyl isoquinolines have shown strong bactericidal activity against Gram-positive bacteria, including methicillin- and vancomycin-resistant Staphylococcus aureus (MRSA). nih.gov The proposed mechanism for some of these compounds involves the perturbation of cell wall and nucleic acid biosynthesis in bacteria. nih.gov In a study of various isoquinoline derivatives, isoquinoline-3-carboxylic acid demonstrated significant antibacterial activity against several plant bacteria, with EC50 values in the low µg/mL range.

In the antiviral arena, isoquinoline alkaloids and their derivatives have been explored for their potential against a variety of viruses, including influenza, herpes simplex virus (HSV), and human immunodeficiency virus (HIV). mdpi.com The antiviral mechanism of action can vary; for instance, some isoquinolone compounds have been found to inhibit the polymerase activity of the influenza virus, thereby suppressing viral RNA replication. nih.gov Other isoquinoline alkaloids have been shown to interfere with viral entry or other stages of the viral life cycle. mdpi.comnih.gov

Compound ClassOrganism(s)Observed In Vitro ActivityPotential Mechanism of ActionSource
Alkynyl IsoquinolinesGram-positive bacteria (e.g., MRSA)Strong bactericidal activityPerturbation of cell wall and nucleic acid biosynthesis nih.gov
Isoquinoline-3-carboxylic acidPlant bacteriaSignificant antibacterial activity (EC50: 8.38-17.35 µg/mL)Not specified
Isoquinolone DerivativesInfluenza A and B virusesInhibition of viral replication (EC50: 0.2-18.5 µM)Inhibition of viral polymerase activity nih.gov
Various Isoquinoline AlkaloidsHSV, HIV, InfluenzaBroad-spectrum antiviral activityVarious, including inhibition of viral entry and replication mdpi.com

Emerging Research Frontiers and Patent Landscape for Isoquinoline Carboxylic Acids

Recent Advances in Isoquinoline (B145761) Carboxylic Acid Research (Post-2018)

Research into isoquinoline carboxylic acids and their parent scaffolds has seen significant growth since 2018, with a focus on discovering new structures, developing novel synthetic methodologies, and uncovering new biological activities. ijpsjournal.com Comprehensive reviews published between 2019 and 2024 have cataloged a plethora of newly isolated isoquinoline alkaloids, some of which serve as precursors or structural analogs for carboxylic acid derivatives. ijpsjournal.comrsc.org

A major trend in recent years has been the development of advanced synthetic strategies that allow for rapid and diverse substitution of the isoquinoline core. nih.gov Methodological growth in transition-metal-catalyzed C–H activation and annulation reactions has been particularly prominent, providing efficient pathways to complex isoquinoline structures. ijpsjournal.com These modern techniques offer significant advantages over classic annulation methods like the Bischler–Napieralski and Pictet-Spengler reactions. ijpsjournal.comnih.gov

Recent research has highlighted the diverse pharmacological potential of the isoquinoline framework, which extends to its carboxylic acid derivatives. These activities include anticancer, antimicrobial, anti-inflammatory, and CNS-modulating effects. ijpsjournal.comnih.gov For instance, studies have explored isoquinoline-based compounds as potential treatments for neurodegenerative diseases and cancer. numberanalytics.comnih.gov The inherent versatility of the isoquinoline ring system allows for precise modifications that can fine-tune biological activity and pharmacokinetic profiles, making it a preferred scaffold for medicinal chemists. nbinno.com

Table 1: Highlights in Isoquinoline Research (2019-2024)

Research Area Key Advancements Significance
Natural Products Isolation and characterization of new isoquinoline alkaloids from plant and marine sources. rsc.orgmdpi.com Provides novel chemical scaffolds for drug discovery and development.
Synthetic Methods Increased use of C–H activation, photoredox catalysis, and alkyne-based syntheses. ijpsjournal.com Enables faster and more efficient access to a diverse range of substituted isoquinolines.
Biological Activity Expanded investigation into anticancer, antimicrobial, and neuroprotective properties. ijpsjournal.comnih.govmdpi.com Broadens the therapeutic potential of isoquinoline-based compounds.

| Biosynthesis | Elucidation of enzymatic pathways for tetrahydroisoquinoline (THIQ) formation. ijpsjournal.commdpi.com | Opens avenues for biotechnological and microbial production of key intermediates. |

Computational Drug Design and Virtual Screening Applications for Novel Isoquinoline Scaffolds

Computational methods are increasingly pivotal in accelerating the discovery of novel therapeutic agents based on the isoquinoline scaffold. Virtual screening, in particular, allows researchers to efficiently screen vast libraries of compounds to identify potential drug candidates, significantly reducing the time and resources required for initial drug design. nih.gov This approach is especially valuable for repurposing existing drugs or identifying new chemotypes for specific biological targets. nih.gov

A common workflow involves a consensus-based approach, combining multiple computational techniques such as molecular docking, pharmacophore modeling, and shape screening. nih.govresearchgate.net This multi-faceted strategy enhances the predictive accuracy of the screening process. For example, a 2021 study successfully employed a consensus virtual screening workflow to identify a new class of ijpsjournal.comnih.govamerigoscientific.comtriazolo[1,5‐b]isoquinolines as inhibitors of Maternal Embryonic Leucine-zipper Kinase (MELK), a target in oncology. nih.govresearchgate.net

The process typically involves the following steps:

Target Identification and Validation: A biological target (e.g., an enzyme or receptor) involved in a disease is selected.

Model Generation: Computational models are built based on the structure of the target's binding site. This can involve creating a pharmacophore model that defines the essential features a molecule must have to bind, or preparing the protein structure for docking simulations. mdpi.com

Virtual Screening: A large database of chemical compounds, such as the ZINC database, is computationally screened against the model. mdpi.com Compounds that fit the model well are identified as "hits."

In Vitro Validation: The virtual hits are then tested experimentally in the laboratory to confirm their biological activity against the target. nih.gov

Lead Optimization: Active compounds undergo further chemical modification to improve their potency, selectivity, and drug-like properties, often guided by structure-activity relationship (SAR) studies. nih.govresearchgate.net

This structure-guided approach has been successfully applied to the discovery of quinoline-based inhibitors for targets like dihydroorotate (B8406146) dehydrogenase (DHODH) and protein kinase CK2, demonstrating the power of computational design in developing novel therapeutics. acs.orgnih.gov

Table 2: Typical Workflow for Virtual Screening of Isoquinoline Scaffolds

Step Description Tools & Techniques Used
1. Preparation Define the target protein and its binding site. Prepare a library of isoquinoline-based compounds. PDB (Protein Data Bank), Biovia Discovery Studio, ZINC Database. mdpi.com
2. Screening Employ multiple parallel screening concepts to identify potential hits from the library. Molecular Docking (e.g., AutoDock), Pharmacophore Screening, Shape Screening. nih.govmdpi.comtandfonline.com
3. Consensus Hit Selection Select compounds that are predicted to be active by at least two different screening methods. nih.gov Data analysis and filtering algorithms.
4. In Vitro Testing Experimentally test the selected virtual hits for biological activity in enzyme inhibition assays. nih.govresearchgate.net Biochemical assays (e.g., IC50 determination).

| 5. SAR Analysis & Optimization | Synthesize and test analogs of the confirmed hits to understand structure-activity relationships and improve potency. nih.govresearchgate.net | Medicinal chemistry, further computational modeling. |

Patent Trends and Innovative Synthetic Routes for Isoquinoline Carboxylic Acid Derivatives

The patent landscape for isoquinoline carboxylic acid derivatives reflects their significant therapeutic potential. Numerous patents have been filed for compounds and synthetic methods, particularly in areas like oncology and ischemia-related disorders. google.com For example, patents describe isoquinoline compounds designed to inhibit hypoxia-inducible factor (HIF) hydroxylase activity, which is a strategy for treating anemia and other disorders associated with hypoxia. google.com

A key focus in recent patents is the development of synthetic routes that are safe, efficient, and scalable, avoiding hazardous or costly reagents like phosphorous oxychloride or n-butyllithium. google.com These innovative methods often aim to produce a single desired regioisomer, eliminating the need for difficult chromatographic separation of isomeric mixtures that can arise from older synthetic approaches like the Gabriel-Coleman rearrangement. google.com

Recent synthetic innovations, often highlighted in the patent literature and academic journals, include:

One-Pot, Multi-Component Reactions (MCRs): These methods allow for the synthesis of complex molecules in a single step from multiple starting materials, improving efficiency. For instance, a one-pot method has been developed for synthesizing 2-arylquinoline-4-carboxylic acids using a novel catalyst. researchgate.net

Transition-Metal Catalysis: Palladium and Rhodium-catalyzed reactions are increasingly used for C-H activation and annulation to build the isoquinoline core. ijpsjournal.com

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly shorten reaction times and improve yields for the synthesis of quinoline-4-carboxylic acid and its derivatives. researchgate.net

The development of novel quinoline (B57606) and isoquinoline carboxamide derivatives also remains an active area of patenting, driven by their potential as enzyme inhibitors. researchgate.net As an example, 2-cynopyrrolidine-linked quinolines have been explored as potent inhibitors for specific biological targets. researchgate.net

Table 3: Selected Patent and Synthetic Innovations for Isoquinoline/Quinoline Carboxylic Acids

Innovation Focus Description Example Application/Method
Regioisomeric Control Methods to synthesize specific 5-, 6-, 7-, or 8-substituted isoquinolines without chromatographic separation. google.com Preparation of HIF hydroxylase inhibitors. google.com
Scalable Synthesis Processes designed for large-scale production that avoid hazardous reagents. google.com Industrial synthesis of pharmaceutical intermediates.
Efficient Catalysis Use of novel catalysts in one-pot reactions to produce 2-arylquinoline-4-carboxylic acids with high yields (84-93%). researchgate.net Fe3O4@SiO2@(CH2)3-Urea-Thiazole Sulfonic Acid Chloride catalyzed reaction. researchgate.net
Derivative Synthesis Multi-step synthesis to create novel quinoline-4-carboxylate (B1235159) derivatives from the parent carboxylic acid. researchgate.net Esterification followed by reaction with propargyl bromide. researchgate.net

| Covalent Inhibitors | An increasing number of patents are being filed for covalent drugs, a strategy applicable to isoquinoline scaffolds. nih.gov | Targeting kinases like BTK, EGFR, and KRAS. nih.gov |

Future Perspectives and Unexplored Avenues in Isoquinoline Chemistry and its Biological Applications

The future of research into isoquinoline carboxylic acids and related structures is promising, with several key directions emerging. Continued exploration of their pharmacological properties and mechanisms of action is expected to yield novel therapeutic agents with improved efficacy and safety for unmet medical needs. amerigoscientific.com

Key future perspectives include:

Sustainable Synthesis: A growing emphasis is being placed on the development of more environmentally friendly and cost-effective synthetic methods. This includes the use of biocatalysts, renewable feedstocks, and processes that minimize waste. numberanalytics.com

Personalized and Targeted Medicine: The versatility of the isoquinoline scaffold makes it ideal for designing compounds that target specific biological pathways or patient populations. Future research will likely focus on creating highly selective inhibitors and compounds for use in combination therapies and personalized medicine. numberanalytics.com

Emerging Technologies and Materials Science: Beyond pharmaceuticals, isoquinoline derivatives are poised to contribute to advancements in materials science. Their unique optical and electrical properties are being investigated for potential applications in flexible electronics, energy harvesting, and optoelectronics. numberanalytics.comamerigoscientific.com

New Therapeutic Areas: While oncology and infectious diseases have been major focuses, the potential of isoquinoline carboxylic acids in treating other conditions, such as metabolic disorders and rare diseases, remains a vast and underexplored avenue. ijpsjournal.com

The continued integration of computational design, innovative synthetic chemistry, and thorough biological evaluation will be essential to fully unlock the potential of these versatile compounds. nbinno.com As our understanding of disease biology deepens, the adaptable nature of the isoquinoline framework will ensure its continued relevance as a privileged structure in the quest for new medicines and materials. nbinno.comamerigoscientific.com

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 5-methylisoquinoline-1-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via multi-step reactions involving cyclization and functional group modifications. For example, analogous isoquinoline derivatives are synthesized by refluxing precursors (e.g., 3-formyl-indole derivatives) with sodium acetate in acetic acid, followed by recrystallization from DMF/acetic acid mixtures . Optimization of temperature (e.g., 144°C for ester derivatives ), solvent choice (e.g., ethanol for hydrolysis ), and catalyst use is critical to achieving >95% purity.
  • Key Considerations : Monitor reaction progress via TLC or HPLC, and characterize intermediates using NMR and mass spectrometry to confirm structural integrity .

Q. How can researchers verify the identity and purity of this compound in novel synthetic pathways?

  • Methodology :

  • Purity : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and compare retention times against commercial standards .
  • Structural Confirmation : Employ 1^1H/13^13C NMR to identify characteristic peaks (e.g., methyl groups at δ ~2.5 ppm, carboxylic acid protons at δ ~12 ppm) and FT-IR for carboxylic acid O-H stretches (~2500-3300 cm1^{-1}) .
  • Advanced Techniques : X-ray crystallography may resolve ambiguities in stereochemistry or substituent positioning .

Q. What are the primary functional groups in this compound, and how do they dictate reactivity?

  • Functional Groups :

  • Carboxylic Acid : Participates in acid-base reactions, esterification, and amide bond formation.
  • Methyl Substituent : Influences steric hindrance and electronic effects on the isoquinoline ring.
    • Reactivity : The carboxylic acid group undergoes nucleophilic substitution (e.g., esterification with ethanol/H2_2SO4_4), while the methyl group stabilizes intermediates in electrophilic aromatic substitution .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy or halogen substituents) alter the biological activity of this compound derivatives?

  • Methodology :

  • Synthetic Modifications : Introduce substituents via Pd-catalyzed cross-coupling or directed ortho-metalation. For example, methoxy groups at position 6 enhance binding affinity to enzymes like kinases .
  • Biological Assays : Test derivatives in vitro for enzyme inhibition (e.g., IC50_{50} values via fluorescence assays) or receptor binding (e.g., radioligand displacement studies) .
    • Data Interpretation : Correlate electronic properties (Hammett σ values) with activity trends. Contradictions may arise from off-target effects, requiring selectivity profiling .

Q. What analytical strategies resolve contradictions in reported biological activity data for isoquinoline derivatives?

  • Methodology :

  • Meta-Analysis : Systematically compare studies using tools like PRISMA guidelines, focusing on variables such as assay conditions (pH, temperature) and cell lines .
  • Reproducibility Checks : Replicate key experiments under standardized conditions (e.g., ISO 17025 protocols) and validate via inter-laboratory studies .
    • Case Study : Discrepancies in IC50_{50} values for similar compounds may stem from impurities (>5% by HPLC) or solvent effects (e.g., DMSO vs. aqueous buffers) .

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Methodology :

  • Docking Studies : Use software like AutoDock Vina to model binding poses with protein targets (e.g., COX-2 or HDACs). Validate with molecular dynamics simulations (NAMD/GROMACS) .
  • QSAR Models : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond donor/acceptor counts .
    • Limitations : Predictions may fail for flexible binding pockets; experimental validation via X-ray co-crystallography is essential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.